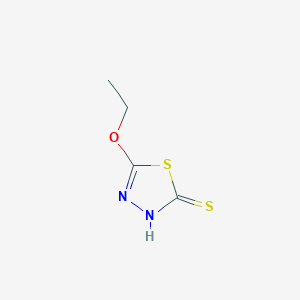

5-Ethoxy-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

5-Ethoxy-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.23 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Applications De Recherche Scientifique

5-Ethoxy-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mécanisme D'action

Target of Action

The primary targets of 5-Ethoxy-1,3,4-thiadiazole-2-thiol are multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

This compound interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction leads to cytotoxic effects on the cancer cells, inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and survival. It induces apoptosis in tumor cells and hinders their cell cycle progression to impede further proliferation .

Pharmacokinetics

Similar compounds have been noted for their high systemic toxicity due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells and the inhibition of cell cycle progression . This results in the inhibition of cancer cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment, the presence of other substances, and the temperature . .

Analyse Biochimique

Biochemical Properties

1,3,4-thiadiazole derivatives, to which this compound belongs, have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . These compounds have the ability to disrupt processes related to DNA replication .

Cellular Effects

These compounds have shown potent anti-cancer activities, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,3,4-thiadiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of 5-Ethoxy-1,3,4-thiadiazole-2-thiol typically involves the reaction of ethyl hydrazinecarbodithioate with ethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

5-Ethoxy-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

5-Ethoxy-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:

5-Amino-1,3,4-thiadiazole-2-thiol: Known for its use as a leveling agent in high-density interconnect printed circuit boards.

5-Methyl-1,3,4-thiadiazole-2-thiol: Studied for its antimicrobial properties.

5-Phenyl-1,3,4-thiadiazole-2-thiol: Investigated for its anticancer activities. The uniqueness of this compound lies in its specific ethoxy substitution, which can influence its reactivity and biological activity compared to other thiadiazole derivatives.

Activité Biologique

5-Ethoxy-1,3,4-thiadiazole-2-thiol is a compound that has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.

Overview of this compound

This compound belongs to a class of compounds known as thiadiazoles, which are characterized by their unique five-membered ring containing sulfur and nitrogen. This structural framework is responsible for various pharmacological activities attributed to these compounds.

The primary biological activities of this compound are linked to its interactions with multiple human cancer cell lines and its ability to induce apoptosis. The compound targets specific cellular pathways involved in cell proliferation and survival:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases.

- Cell Cycle Arrest : It inhibits cell cycle progression, particularly in cancer cells such as HEPG-2 (hepatocellular carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma) .

Biochemical Pathways Affected

This compound affects several key biochemical pathways:

- Cell Signaling : It modulates pathways related to growth factor signaling and apoptosis.

- Gene Expression : The compound alters the expression of genes involved in cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals challenges typical of thiadiazole derivatives:

- Solubility : It exhibits low water solubility, which can limit its bioavailability.

- Toxicity : Similar compounds have shown high systemic toxicity due to non-selective action on normal cells .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

- Growth Inhibition : IC50 values against various cancer cell lines are reported to be between 3.29 μg/mL and 10 μg/mL for HCT116 and H460 cells .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | Not specified |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

This compound can be compared with other thiadiazole derivatives to highlight its unique properties:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol | Antimicrobial | Used as a leveling agent in electronics |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | Anticancer | Studied for broad-spectrum antimicrobial properties |

| 5-Phenyl-1,3,4-thiadiazole-2-thiol | Anticancer | Investigated for specific tumor targeting effects |

Study on Anticancer Effects

A study conducted by researchers at the National Cancer Institute evaluated the cytotoxic effects of various thiadiazole derivatives including this compound. The results indicated that this compound was among the most potent in inducing apoptosis across multiple cancer cell lines .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The findings demonstrated significant inhibition zones greater than those produced by conventional antibiotics .

Propriétés

IUPAC Name |

5-ethoxy-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS2/c1-2-7-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFWKWQMCNWIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-91-1 | |

| Record name | 5-ethoxy-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.